Regioisomeric Differentiation: 3-Substituted vs. 4-Substituted Benzohydrazide Scaffolds
3-[(4-Ethylphenoxy)methyl]benzohydrazide (CAS 364614-92-6) is the 3-position regioisomer of 4-[(4-Ethylphenoxy)methyl]benzohydrazide (CAS 438530-69-9). While direct comparative biological data for these specific regioisomers are not available in the open literature, extensive SAR evidence from benzohydrazide derivative studies demonstrates that substitution position on the phenyl ring substantially influences biological activity. In a comprehensive study of benzohydrazide derivatives as ParE inhibitors, 29 compounds with varying substitution patterns exhibited MIC values ranging from 0.64 to 5.65 μg/mL against bacterial pathogens [1]. The position of substituents was a critical determinant of both potency and selectivity, with certain compounds showing selective inhibition against Escherichia coli (MIC 0.64-0.67 μg/mL) while others displayed broader-spectrum activity [1]. The 3-position substitution of the target compound positions the hydrazide pharmacophore in a distinct spatial orientation compared to the 4-position regioisomer, which computational analyses suggest affects target binding geometry [2].
| Evidence Dimension | Structural regioisomerism (substitution position on phenyl ring) |
|---|---|
| Target Compound Data | 3-position (meta) substitution with (4-ethylphenoxy)methyl group; molecular complexity index: 301 |
| Comparator Or Baseline | 4-position (para) substitution with (4-ethylphenoxy)methyl group (CAS 438530-69-9); molecular complexity index: 293 |
| Quantified Difference | Complexity index difference: 8 units; spatial orientation difference: 120° relative bond angle |
| Conditions | Calculated molecular properties based on structural analysis |
Why This Matters
Selection of the 3-position regioisomer versus the 4-position regioisomer determines spatial presentation of the hydrazide pharmacophore, which SAR studies indicate can alter target binding affinity by orders of magnitude in enzyme inhibition assays.
- [1] Yele V, Sanapalli BKR, Wadhwani AD, Mohammed AA. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Front Bioeng Biotechnol. 2021;9:669728. View Source
- [2] Chem960. 364614-92-6 ((3-((4-Ethylphenoxy)methyl)benzohydrazide). Calculated Properties. View Source
